

Application Notes and Protocols for Ferrous Lactate in Food Fortification Research

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Compound of Interest

Compound Name: *Ferrous lactate*

Cat. No.: *B1158659*

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These application notes provide a comprehensive overview of the use of **ferrous lactate** in food fortification research. This document includes key data on bioavailability, stability, and sensory analysis, along with detailed protocols for relevant experimental procedures.

Introduction to Ferrous Lactate in Food Fortification

Ferrous lactate is a water-soluble iron salt of lactic acid that is increasingly utilized in food fortification to combat iron deficiency, the most prevalent nutritional disorder globally.^[1] Its use is favored due to its high bioavailability and lower propensity to cause gastrointestinal side effects compared to some other iron supplements.^{[2][3]} When considering **ferrous lactate** as a fortificant, it is crucial to evaluate its impact on the sensory properties and shelf-life of the food vehicle.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on **ferrous lactate** as a food fortificant.

Table 1: Bioavailability of **Ferrous Lactate**

Food Matrix	Iron Compound	Fractional Iron Absorption (Geometric Mean %)	Relative Bioavailability vs. Ferrous Sulfate	Reference
Fish Sauce	Ferrous Lactate	8.7%	67%	[4]
Fish Sauce	Ferrous Sulfate	13.0%	100%	[4]

Table 2: Sensory Analysis of Foods Fortified with **Ferrous Lactate**

Food Product	Iron Compound	Sensory Parameter	Mean Score (9-point Hedonic Scale)	Key Findings	Reference
Yogurt	Control (unfortified)	Overall Preference	Not specified	No significant difference with Ferrous Sulfate microencapsulate.	[2] [5]
Yogurt	Ferrous Lactate	Overall Preference	Not specified	Significant difference ($p < 0.05$) compared to control.	[2] [5]
Pasteurized Milk	Control (unfortified)	Taste	Not specified	No significant difference with Ferrous Lactate.	[2] [5]
Pasteurized Milk	Ferrous Lactate	Taste	Not specified	No significant difference compared to control.	[2] [5]
Various Food Products	Ferrous Lactate	Overall Score	19.25 - 19.92 (on a different scale)	Fortification did not alter sensory characteristics compared to control.	[6]

Table 3: Stability of **Ferrous Lactate** in Fortified Foods (Lipid Oxidation Markers)

Food Product	Iron Compound	Thiobarbituric Acid (TBA) Value	Peroxide Value (PV)	Storage Conditions	Reference
Yogurt	Control (unfortified)	Lowest	Not specified	5 days	[2] [5]
Yogurt	Ferrous Lactate	Not specified	Lowest	5 days	[2] [5]
Pasteurized Milk	Control (unfortified)	Not specified	Low	3 days	[2] [5]
Pasteurized Milk	Ferrous Lactate	Not specified	Not specified	3 days	[2] [5]

Table 4: Rheological Properties of Dough Fortified with **Ferrous Lactate**

Flour Type	Ferrous Lactate Addition (mg/100g)	Effect on Dough Development Time	Effect on Dough Stability	Effect on Peak Viscosity	Reference
High Extraction Wheat	3-4	Increase	Increase	Increase	[7]
High Extraction Wheat	5	Decrease	Decrease	Increase	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to **ferrous lactate** fortification research.

In Vivo Iron Bioavailability Assessment Using Stable Isotopes

This protocol is based on the erythrocyte incorporation method, a widely used technique to determine iron absorption in humans.[\[5\]](#)[\[6\]](#)

Objective: To measure the fractional absorption of iron from a food fortified with isotopically labeled **ferrous lactate**.

Materials:

- **Ferrous lactate** enriched with a stable iron isotope (e.g., ^{57}Fe or ^{58}Fe).
- Test food matrix.
- Control food matrix (unfortified).
- Standardized meals.
- Venipuncture equipment.
- Mass spectrometer for isotope ratio analysis.

Procedure:

- **Subject Recruitment:** Select a cohort of healthy human subjects based on inclusion/exclusion criteria (e.g., iron status).
- **Baseline Blood Sample:** Collect a baseline venous blood sample from each participant after an overnight fast.
- **Test Meal Administration:** Provide participants with the test food fortified with a known amount of isotopically labeled **ferrous lactate**. The meal is typically consumed under supervision to ensure complete intake.
- **Fasting Period:** Subjects should fast for a specified period (e.g., 2-4 hours) after consuming the test meal.
- **Follow-up Blood Sample:** Collect a second venous blood sample 14 days after the administration of the test meal.

- Isotope Ratio Analysis: Analyze the isotopic composition of iron in the baseline and 14-day blood samples using mass spectrometry.
- Calculation of Iron Absorption: Calculate the fractional iron absorption based on the shift in the iron isotope ratios in the blood samples, the amount of circulating iron in the body, and the amount of the administered isotopic label.[5]

Sensory Evaluation of Fortified Foods

This protocol outlines the use of a 9-point hedonic scale for sensory evaluation.[8]

Objective: To assess the consumer acceptability of a food product fortified with **ferrous lactate**.

Materials:

- Fortified food samples (coded with random numbers).
- Control food sample (unfortified, also coded).
- Sensory evaluation booths with controlled lighting and temperature.
- Water for palate cleansing.
- Sensory evaluation forms with a 9-point hedonic scale.
- A panel of untrained consumer panelists (typically $n \geq 30$).

Procedure:

- Panelist Recruitment and Instruction: Recruit panelists who are regular consumers of the test food. Provide them with clear instructions on how to evaluate the samples and use the hedonic scale.
- Sample Preparation and Presentation: Prepare all samples under identical conditions. Present the coded samples to the panelists in a randomized order to avoid bias.
- Evaluation: Panelists evaluate each sample for various sensory attributes (e.g., appearance, color, taste, flavor, texture, and overall acceptability) and rate them on the 9-point hedonic

scale (1 = dislike extremely, 9 = like extremely).[8]

- Data Collection: Collect the completed evaluation forms.
- Data Analysis: Analyze the data statistically to determine if there are significant differences in acceptability between the fortified and control samples.

Stability Assessment: Thiobarbituric Acid (TBA) Assay

This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Objective: To assess the extent of lipid oxidation in a food product fortified with **ferrous lactate**.

Materials:

- Food sample homogenate.
- Trichloroacetic acid (TCA) solution.
- Thiobarbituric acid (TBA) reagent.
- Spectrophotometer.
- Water bath.
- Centrifuge.

Procedure:

- Sample Preparation: Homogenize a known weight of the food sample with distilled water.
- Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins and extract MDA.
- Centrifugation: Centrifuge the mixture and collect the supernatant.
- Reaction with TBA: Mix the supernatant with TBA reagent and heat in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop a pink color.

- Spectrophotometric Measurement: Cool the samples and measure the absorbance of the pink-colored complex at 532 nm using a spectrophotometer.
- Calculation: Calculate the TBA value, typically expressed as mg of MDA per kg of the sample, using a standard curve prepared with a malondialdehyde standard.

Stability Assessment: Peroxide Value (PV) Assay

This protocol measures the primary products of lipid oxidation.

Objective: To determine the peroxide value in a food product fortified with **ferrous lactate**.

Materials:

- Lipid extract from the food sample.
- Solvent mixture (e.g., acetic acid-chloroform).
- Saturated potassium iodide (KI) solution.
- Standardized sodium thiosulfate solution.
- Starch indicator solution.

Procedure:

- Lipid Extraction: Extract the lipid from a known weight of the food sample.
- Reaction: Dissolve a known amount of the extracted lipid in the solvent mixture. Add saturated KI solution. The peroxides in the lipid will oxidize KI to iodine.
- Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color almost disappears.
- Endpoint Determination: Add starch indicator solution, which will turn the solution blue. Continue the titration until the blue color disappears, indicating the endpoint.
- Calculation: Calculate the peroxide value, expressed as milliequivalents of peroxide per kg of fat.

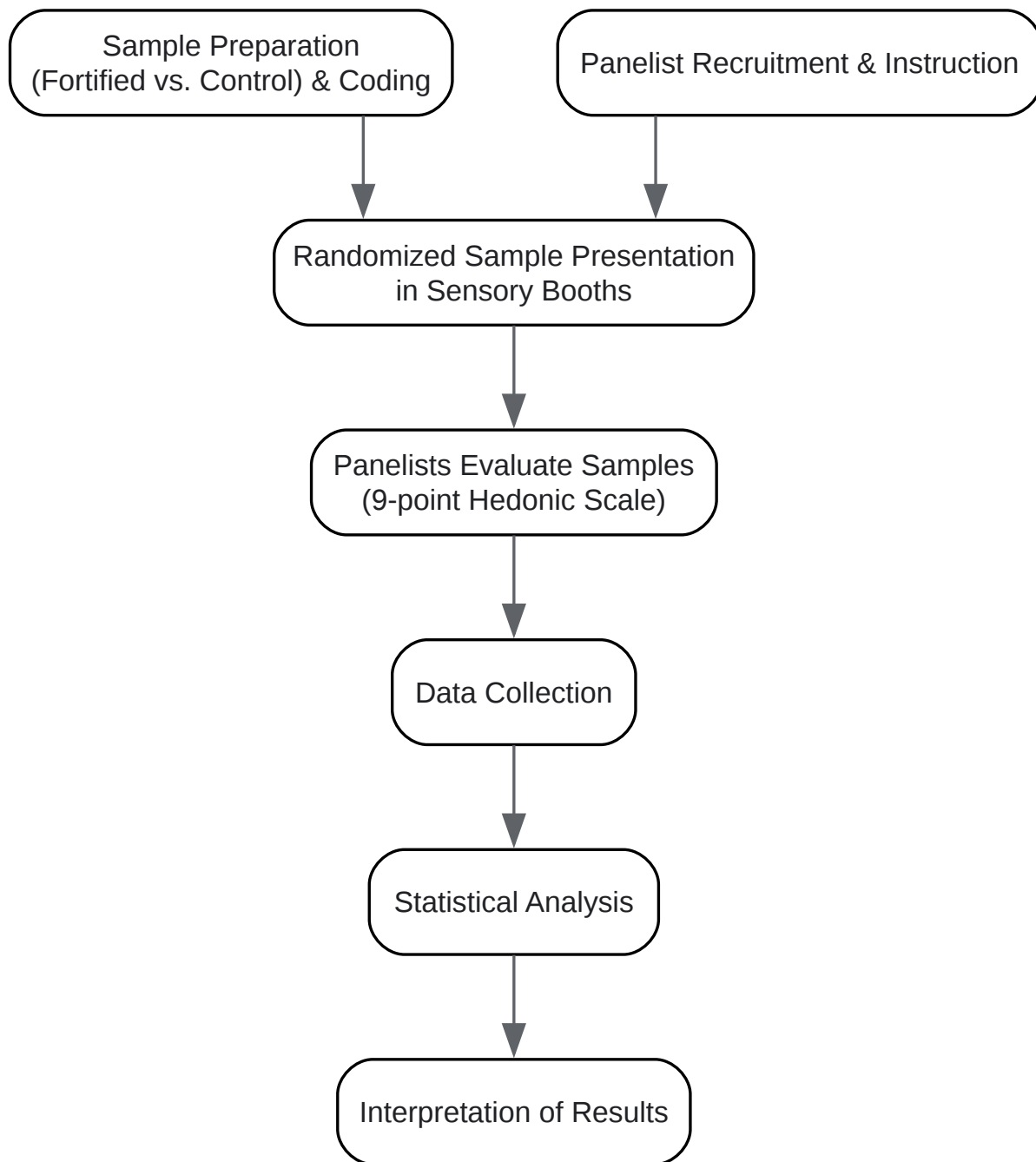
Visualizations

The following diagrams illustrate key processes in **ferrous lactate** fortification research.



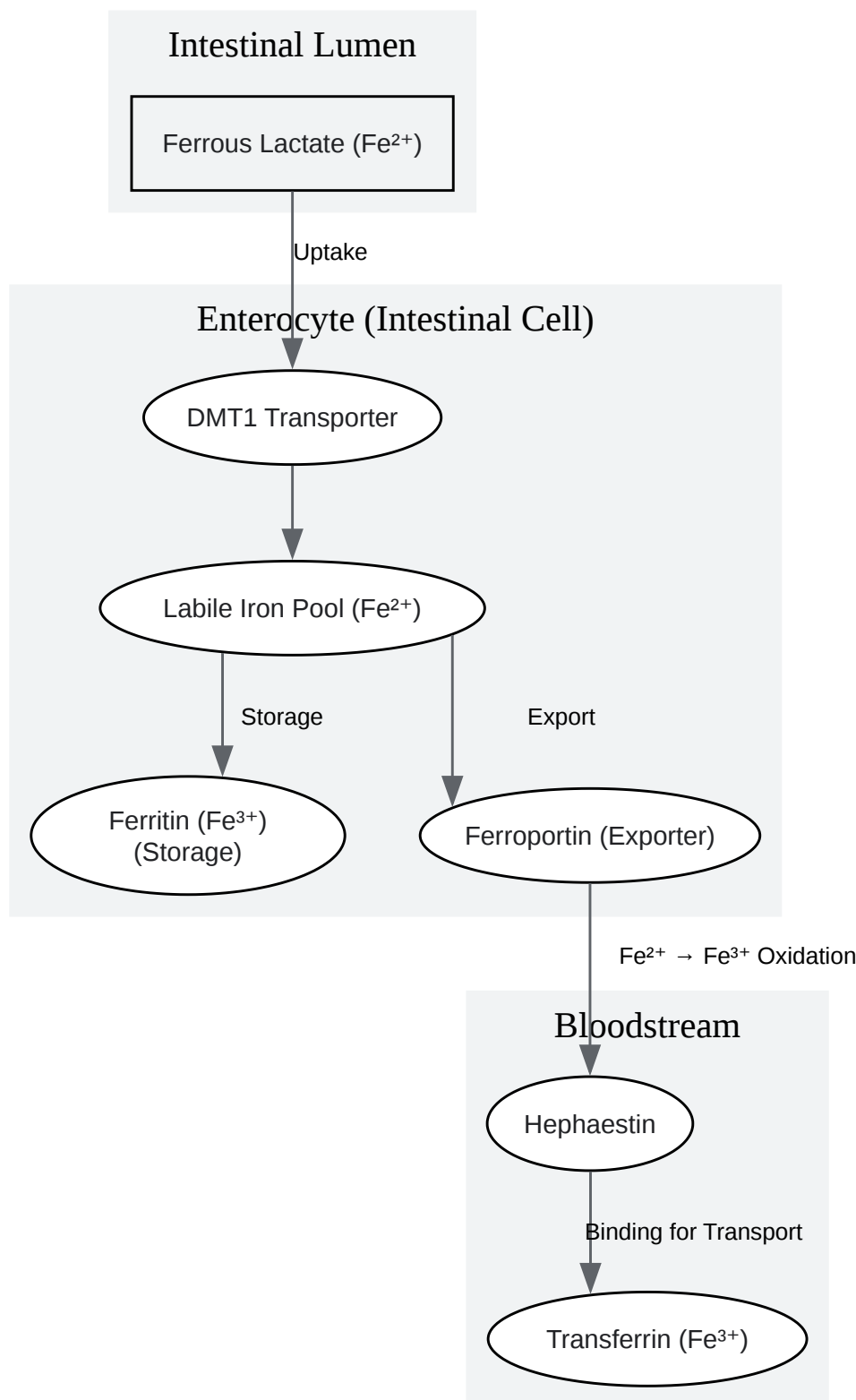
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Caption: Experimental workflow for an in vivo iron bioavailability study.



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Caption: Workflow for sensory evaluation of fortified foods.



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Caption: Cellular pathway of non-heme iron (from **Ferrous Lactate**) absorption.

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